molecular formula C16H18N2O B2717339 2-(2-aminophenyl)-N-benzyl-N-methylacetamide CAS No. 1016510-87-4

2-(2-aminophenyl)-N-benzyl-N-methylacetamide

Cat. No. B2717339
CAS RN: 1016510-87-4
M. Wt: 254.333
InChI Key: LDEQZXRQTGUTBV-UHFFFAOYSA-N
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Description

The compound “2-(2-aminophenyl)-N-benzyl-N-methylacetamide” is a complex organic molecule. It likely contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzyl group (a benzene ring with a methyl group) and an acetamide group (an acetyl group combined with an amine group) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, 2-aminophenyl benzimidazole derivatives have been synthesized using a sulfur insertion strategy .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene rings could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amine and acetamide groups. For instance, it might participate in condensation reactions, substitution reactions, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

2-(2-aminophenyl)-N-benzyl-N-methylacetamide has been used in a variety of scientific research applications. It has been used to study the structure of proteins and enzymes, as well as to study the biochemical and physiological effects of various compounds. This compound has also been used to study the mechanism of action of certain drugs and to determine the advantages and limitations of laboratory experiments.

Mechanism of Action

2-(2-aminophenyl)-N-benzyl-N-methylacetamide has been shown to interact with proteins and enzymes in a variety of ways. It has been shown to bind to proteins and enzymes, as well as to inhibit their activity. This compound has also been shown to interact with other molecules and to alter their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to affect the activity of other molecules. This compound has also been shown to affect the expression of certain genes, as well as to alter the levels of certain hormones.

Advantages and Limitations for Lab Experiments

2-(2-aminophenyl)-N-benzyl-N-methylacetamide has several advantages and limitations for laboratory experiments. One of the advantages of this compound is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is stable and can be stored for long periods of time. One of the limitations of this compound is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The use of 2-(2-aminophenyl)-N-benzyl-N-methylacetamide in scientific research is still in its infancy, and there are many potential future directions for research. Some possible future directions include studying the effects of this compound on other proteins and enzymes, as well as studying the effects of this compound on different types of cells. Additionally, further research could be done to determine the effects of this compound on the expression of certain genes and hormones. Additionally, further research could be done to determine the effects of this compound on drug metabolism and drug efficacy. Finally, further research could be done to determine the effects of this compound on the development of new drugs and therapies.

Synthesis Methods

2-(2-aminophenyl)-N-benzyl-N-methylacetamide is synthesized through a three-step process. The first step involves the reaction of N-benzyl-N-methylacetamide with 2-aminophenol. This reaction is carried out in a solvent such as ethanol, and yields this compound as the product. The second step involves the reaction of this compound with an acid such as hydrochloric acid. This reaction yields a salt of this compound. The third step involves the reaction of the salt of this compound with a base such as sodium hydroxide. This reaction yields this compound as the product.

properties

IUPAC Name

2-(2-aminophenyl)-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18(12-13-7-3-2-4-8-13)16(19)11-14-9-5-6-10-15(14)17/h2-10H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEQZXRQTGUTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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